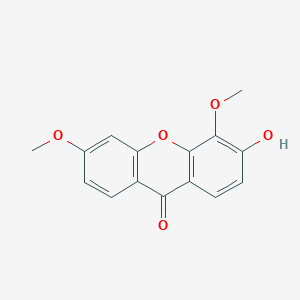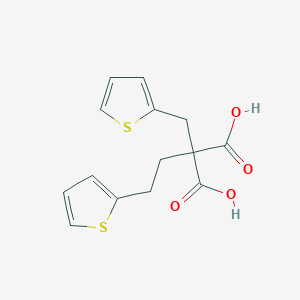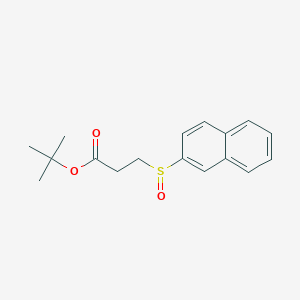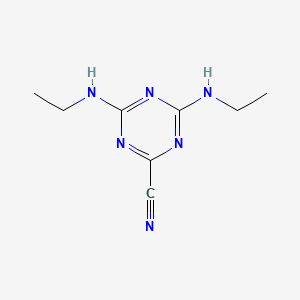
3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,2’,4,4’-tetrahydroxybenzophenone with methanol in the presence of a dehydrating agent such as acetic anhydride . The reaction is carried out at elevated temperatures to facilitate the formation of the xanthone core.
Industrial Production Methods: Industrial production of xanthone derivatives, including this compound, often employs optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like zinc chloride or phosphoryl chloride have been reported to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinones, alcohols, and substituted xanthones, which can further undergo additional modifications to yield a variety of derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The biological activities of 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one are attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is linked to the scavenging of free radicals and inhibition of oxidative stress. The compound’s anticancer effects are believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as MAPK and PI3K/Akt .
Comparaison Avec Des Composés Similaires
- 3-Hydroxy-4-methoxy-9H-xanthen-9-one
- 3,6-Dimethoxy-9H-xanthen-9-one
- 1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one
Comparison: Compared to its analogs, 3-Hydroxy-4,6-dimethoxy-9H-xanthen-9-one exhibits unique properties due to the specific arrangement of hydroxyl and methoxy groups. This structural variation influences its reactivity and biological activity, making it a valuable compound for targeted applications in research and industry .
Propriétés
Numéro CAS |
872881-76-0 |
|---|---|
Formule moléculaire |
C15H12O5 |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
3-hydroxy-4,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H12O5/c1-18-8-3-4-9-12(7-8)20-14-10(13(9)17)5-6-11(16)15(14)19-2/h3-7,16H,1-2H3 |
Clé InChI |
IBSCKEWUTXBPBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=C(C=C3)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Chloro-4-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14178825.png)

![[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14178840.png)


![Trimethyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14178859.png)
![2-[1-Chloro-3-iodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14178866.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-5-chloro-, 7-oxide](/img/structure/B14178876.png)
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)


![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
